Arachidate

Description

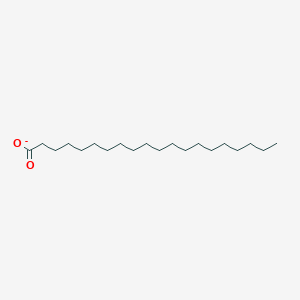

Structure

2D Structure

Properties

Molecular Formula |

C20H39O2- |

|---|---|

Molecular Weight |

311.5 g/mol |

IUPAC Name |

icosanoate |

InChI |

InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/p-1 |

InChI Key |

VKOBVWXKNCXXDE-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)[O-] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Roles of Arachidate: A Technical Guide for Researchers

December 14, 2025

Abstract

Arachidate, or arachidonic acid (AA), a 20-carbon omega-6 polyunsaturated fatty acid, is a pivotal molecule in cellular physiology and pathophysiology. While constituting a key structural component of cell membranes, its primary significance lies in its role as a precursor to a vast and complex network of bioactive lipid mediators, collectively known as eicosanoids. This technical guide provides an in-depth exploration of the multifaceted biological roles of arachidonic acid, intended for researchers, scientists, and professionals in drug development. The guide details its structural functions, its intricate metabolic pathways—cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450)—and its direct, non-metabolite-mediated effects on cellular signaling. Furthermore, this document furnishes quantitative data on arachidonic acid concentrations in human tissues and its functional impact, alongside detailed experimental protocols for its study.

Introduction

Arachidonic acid (AA) is a polyunsaturated fatty acid designated as 20:4(ω-6), indicating a 20-carbon chain with four cis-double bonds, the first of which is located at the sixth carbon from the omega end.[1] It is ubiquitously present in the phospholipids of cell membranes, particularly in the sn-2 position of the glycerol backbone.[1] The concentration of free, unesterified arachidonic acid within the cell is kept at a very low level under resting conditions.[1] However, upon cellular stimulation by a variety of physical, chemical, or hormonal stimuli, arachidonic acid is liberated from membrane phospholipids, primarily through the action of phospholipase A2 (PLA2) enzymes.[2] This release initiates a cascade of metabolic events, leading to the generation of potent signaling molecules, and also allows free arachidonic acid to exert direct effects on cellular proteins.

Structural Role of Arachidonic Acid in Cell Membranes

The four cis-double bonds of arachidonic acid introduce a significant kink in its structure, which contributes to the fluidity and flexibility of cellular membranes.[3] This physical property is crucial for the proper function of membrane-embedded proteins, such as receptors, ion channels, and enzymes.[3] Tissues with high demands for membrane fluidity and signaling, such as the nervous system, skeletal muscle, and the immune system, have a particularly high content of arachidonic acid in their membrane phospholipids.[3][4] In the brain, arachidonic acid, along with docosahexaenoic acid (DHA), accounts for approximately 20% of the total fatty acid content, highlighting its critical role in neurological structure and function.[4]

Arachidonic Acid Metabolism and Eicosanoid Synthesis

Once released from the cell membrane, free arachidonic acid is rapidly metabolized by three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. The products of these pathways, eicosanoids, are potent, short-lived, local hormones that play critical roles in a myriad of physiological and pathological processes, most notably inflammation.

Cyclooxygenase (COX) Pathway

The COX pathway, initiated by the enzymes COX-1 and COX-2, converts arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2).[5][6] PGH2 is then further metabolized by specific synthases into a variety of prostanoids, including prostaglandins (e.g., PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (e.g., TXA2).[5][7] These molecules are key mediators of inflammation, pain, fever, blood clotting, and vascular tone.[5]

Lipoxygenase (LOX) Pathway

The LOX pathway involves a family of enzymes (5-LOX, 12-LOX, 15-LOX) that introduce a hydroperoxy group into the arachidonic acid backbone.[8] These hydroperoxy derivatives are then converted to their corresponding hydroxy fatty acids (hydroxyeicosatetraenoic acids or HETEs) and leukotrienes (LTs).[8][9] Leukotrienes, such as LTB4, are potent chemoattractants for inflammatory cells, while the cysteinyl leukotrienes (LTC4, LTD4, LTE4) are powerful bronchoconstrictors and are key mediators in asthma.[10]

Cytochrome P450 (CYP450) Pathway

The CYP450 monooxygenases represent a third major pathway for arachidonic acid metabolism, leading to the formation of epoxyeicosatrienoic acids (EETs) and additional HETEs.[11][12] The CYP450 pathway is further divided into two main branches: the epoxygenase branch, which produces EETs, and the ω-hydroxylase branch, which generates HETEs such as 20-HETE.[13][14] EETs generally possess anti-inflammatory, vasodilatory, and protective effects in the cardiovascular system, while 20-HETE is a potent vasoconstrictor.[11]

Direct Signaling Roles of Free Arachidonic Acid

Beyond its role as a precursor to eicosanoids, free arachidonic acid can directly modulate the activity of various intracellular proteins, acting as a second messenger.

-

Ion Channels: Arachidonic acid has been shown to directly interact with and modulate the activity of a variety of ion channels, including potassium, calcium, and sodium channels. These effects can lead to changes in neuronal excitability, muscle contraction, and hormone secretion.

-

Protein Kinases: Arachidonic acid can directly activate certain isoforms of protein kinase C (PKC), a key enzyme in many signal transduction pathways.[2][15] This activation is distinct from the diacylglycerol-mediated activation of PKC and can lead to the phosphorylation of a wide range of substrate proteins, thereby altering their activity.[15]

-

Other Enzymes: Free arachidonic acid can also directly influence the activity of other enzymes, including NADPH oxidase, which is involved in the production of reactive oxygen species.[3]

Quantitative Data

The concentration of arachidonic acid varies significantly between different tissues and cellular compartments, and its biological effects are highly dose-dependent.

Table 1: Arachidonic Acid Content in Human Tissues

| Tissue | Arachidonic Acid Content (% of total fatty acids) | Reference(s) |

| Brain | ~20% | [4] |

| Skeletal Muscle | 15-20% | [1][4] |

| Liver | ~20% | [16] |

| Platelets | ~25% | [16] |

| Mononuclear Cells | ~22% | [16] |

| Neutrophils | ~15% | [16] |

| Adipose Tissue | ~0.34% | [17] |

| Plasma (Phospholipids) | ~10.74% | [17] |

| Plasma (Free Fatty Acid) | 20.2 ng/mL (mean) | [18] |

Table 2: Functional Concentrations of Arachidonic Acid

| Biological Effect | Effective Concentration | Target | Reference(s) |

| Platelet Aggregation | ≥ 1.5 mM (in PRP) | Platelets | [19] |

| JNK Activation | 5-30 µM | Proximal Tubular Epithelial Cells | [20] |

| Kir2.3 Channel Activation | EC50 = 0.59 µM | Kir2.3 Potassium Channel | [21] |

| NADPH Oxidase Activation | 5-100 µM | Polymorphonuclear Leukocytes | [3] |

| Cytotoxicity | 50-100 µM | Various Cell Lines | [1] |

| Protein Kinase C-ε Translocation | 50 µM | Cardiac Myocytes | [22] |

Table 3: Kinetic Parameters for Enzymes Metabolizing Arachidonic Acid

| Enzyme | Substrate | K_m (µM) | V_max (nmol/min/mg) | Reference(s) |

| COX-1 | Arachidonic Acid | ~5 | - | [10] |

| COX-2 | Arachidonic Acid | ~5 | - | [10] |

| COX-2 | 2-Arachidonoylglycerol | - | - | [23] |

Note: V_max values are highly dependent on the specific experimental conditions and enzyme preparation.

Experimental Protocols

Protocol 1: Lipid Extraction from Mammalian Cells (Folch Method)

This protocol describes a standard method for extracting total lipids from cultured mammalian cells.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer

-

Refrigerated centrifuge

-

Nitrogen gas stream or vacuum concentrator

Procedure:

-

Cell Harvesting: For adherent cells, wash the cell monolayer twice with ice-cold PBS. Scrape the cells in a minimal volume of ice-cold PBS and transfer to a glass centrifuge tube. For suspension cells, pellet the cells by centrifugation (500 x g, 5 min, 4°C) and wash twice with ice-cold PBS.

-

Lysis and Extraction: Resuspend the cell pellet in 1 mL of ice-cold water. Add 3.75 mL of chloroform:methanol (2:1, v/v). Vortex vigorously for 2 minutes to form a single phase.

-

Phase Separation: Add 1.25 mL of chloroform and vortex for 30 seconds. Add 1.25 mL of 0.9% NaCl and vortex for another 30 seconds. Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

-

Lipid Collection: Carefully aspirate the upper aqueous phase. Using a glass Pasteur pipette, transfer the lower organic phase (containing the lipids) to a new glass tube, avoiding the protein interface.

-

Drying and Storage: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator. The dried lipid extract can be stored at -80°C under a nitrogen atmosphere until analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Eicosanoids from Biological Fluids

This protocol outlines a general procedure for the enrichment of eicosanoids from aqueous samples like plasma or cell culture media using a C18 SPE cartridge.[19][24]

Materials:

-

C18 SPE cartridges (e.g., 100 mg)

-

Methanol

-

Ethyl acetate

-

Hexane

-

Deionized water

-

2M HCl

-

SPE vacuum manifold

-

Nitrogen gas stream or vacuum concentrator

Procedure:

-

Sample Preparation: Acidify the aqueous sample (e.g., 1 mL of plasma) to pH 3.5 with 2M HCl.[24] This protonates the carboxylic acid groups of the eicosanoids, enhancing their retention on the C18 sorbent.

-

Column Conditioning: Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the column to dry out.

-

Sample Loading: Load the acidified sample onto the conditioned C18 cartridge at a slow flow rate (e.g., 1 mL/min).

-

Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities. Follow with a wash of 5 mL of hexane to elute non-polar lipids.

-

Elution: Elute the eicosanoids from the cartridge with 5 mL of ethyl acetate.

-

Drying and Reconstitution: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of an appropriate solvent (e.g., 100 µL of methanol/water) for analysis by LC-MS/MS.

Protocol 3: Induction of Pro-inflammatory Response in Macrophages

This protocol describes a method to stimulate macrophages with arachidonic acid and measure the production of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α).

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Arachidonic acid (stock solution in ethanol)

-

Lipopolysaccharide (LPS, as a positive control)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

ELISA kit for TNF-α

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Arachidonic Acid Preparation: Prepare a working solution of arachidonic acid complexed to fatty acid-free BSA in serum-free medium. A typical final concentration range to test is 10-100 µM. A BSA to arachidonic acid molar ratio of 1:4 is recommended.

-

Cell Stimulation: Remove the culture medium from the cells and replace it with the arachidonic acid-BSA complex solution. Include wells with medium alone (negative control) and medium with LPS (e.g., 100 ng/mL) as a positive control.

-

Incubation: Incubate the cells for a specified time period (e.g., 4-24 hours) at 37°C in a CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentration of TNF-α in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.

Protocol 4: Phospholipase A2 (PLA2) Activity Assay (Radiometric)

This protocol describes a method to measure PLA2 activity by quantifying the release of radiolabeled arachidonic acid from a phospholipid substrate.[25][26][27]

Materials:

-

[³H]-arachidonic acid labeled phosphatidylcholine (PC)

-

Unlabeled PC

-

Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

-

CaCl₂

-

Fatty acid-free BSA

-

Cell or tissue lysate (source of PLA2)

-

Dole's reagent (isopropanol:heptane:1N H₂SO₄, 40:10:1)

-

Heptane

-

Silica gel

-

Liquid scintillation cocktail and counter

Procedure:

-

Substrate Preparation: Prepare liposomes containing a mixture of [³H]-arachidonic acid labeled PC and unlabeled PC in the assay buffer.

-

Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, CaCl₂, BSA, and the liposomal substrate.

-

Enzyme Reaction: Initiate the reaction by adding the cell or tissue lysate containing PLA2 to the reaction mixture. Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding Dole's reagent. This will extract the total lipids.

-

Phase Separation: Add heptane and water to the mixture and vortex. Centrifuge to separate the phases. The upper heptane phase contains the released [³H]-arachidonic acid.

-

Purification: To separate the free fatty acid from any remaining phospholipid, pass the heptane phase through a small column of silica gel. The phospholipid will be retained, and the free fatty acid will be in the eluate.

-

Quantification: Transfer the eluate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. The amount of radioactivity is proportional to the PLA2 activity.

Conclusion

Arachidonic acid is a centrally important molecule with diverse and critical biological roles. Its incorporation into cell membranes influences their physical properties, while its release and subsequent metabolism generate a vast array of potent eicosanoid signaling molecules that regulate a wide spectrum of physiological and pathological processes. Furthermore, free arachidonic acid itself acts as a second messenger, directly modulating the activity of key cellular proteins. A thorough understanding of the complex biology of arachidonic acid is essential for researchers in numerous fields, from fundamental cell biology to the development of novel therapeutics for inflammatory diseases, cardiovascular disorders, and cancer. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further unravel the intricate roles of this multifaceted lipid molecule.

References

- 1. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic activation of protein kinase C by arachidonic acid and diacylglycerols in vitro: generation of a stable membrane-bound, cofactor-independent state of protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arachidonic acid - Wikipedia [en.wikipedia.org]

- 5. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Dynamics Simulations of Arachidonic Acid Complexes with COX-1 and COX-2: Insights into Equilibrium Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytochrome P450 pathways of arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Arachidonic acid and free fatty acids as second messengers and the role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dietary arachidonic acid: harmful, harmless or helpful? | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 17. Adipose tissue arachidonic acid content is associated with the expression of 5-lipoxygenase in atherosclerotic plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Arachidonic acid activates c-jun N-terminal kinase through NADPH oxidase in rabbit proximal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. arborassays.com [arborassays.com]

- 25. A rapid assay for activity of phospholipase A2 using radioactive substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Rapid assay for activity of phospholipase A/sub 2/ using radioactive substrate (Journal Article) | OSTI.GOV [osti.gov]

- 27. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Pathway of Arachidic Acid in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arachidic acid (eicosanoic acid), a saturated very-long-chain fatty acid (VLCFA) with a 20-carbon backbone, is a key intermediate in lipid metabolism. Its metabolic fate is multifaceted, involving catabolic degradation for energy production, anabolic extension into longer fatty acids, and potential roles in cellular signaling. This guide provides a comprehensive overview of the metabolic pathways of arachidic acid in mammals, detailing the enzymatic processes, subcellular locations, and regulatory aspects. Furthermore, it includes detailed experimental protocols for studying these pathways and quantitative data to support further research and drug development endeavors.

Catabolism of Arachidic Acid: Peroxisomal β-Oxidation

Due to its chain length, the primary catabolic pathway for arachidic acid is β-oxidation within peroxisomes. Unlike mitochondria, which are responsible for the breakdown of shorter-chain fatty acids, peroxisomes possess the enzymatic machinery to handle VLCFAs.[1]

The process begins with the activation of arachidic acid to its coenzyme A (CoA) derivative, arachidoyl-CoA, a reaction catalyzed by very-long-chain acyl-CoA synthetases (VLC-ACS). Subsequently, arachidoyl-CoA enters the peroxisome and undergoes a series of four enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA.

The key enzymes in peroxisomal β-oxidation are:

-

Acyl-CoA Oxidase 1 (ACOX1): This is the rate-limiting enzyme that introduces a double bond between the α and β carbons of arachidoyl-CoA.[2][3]

-

Multifunctional Enzyme (MFE/HSD17B4): This enzyme possesses both hydratase and dehydrogenase activities, converting the enoyl-CoA to a 3-ketoacyl-CoA.

-

3-Ketoacyl-CoA Thiolase: This enzyme cleaves the 3-ketoacyl-CoA to yield acetyl-CoA and an 18-carbon acyl-CoA (stearoyl-CoA).

The resulting stearoyl-CoA is then typically transported to the mitochondria for complete oxidation to CO2 and water via mitochondrial β-oxidation and the citric acid cycle.

Quantitative Data on Peroxisomal β-Oxidation

While specific kinetic data for ACOX1 with arachidoyl-CoA as a substrate is limited in publicly available literature, studies on related VLCFAs provide insights into the enzyme's activity. The activity of ACOX1 is generally highest for very-long-chain saturated fatty acids.

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Organism/Tissue |

| Acyl-CoA Oxidase | Palmitoyl-CoA (C16:0) | 3.5 | 1.43 | Rat Liver Peroxisomes |

Note: This table presents representative data for a related substrate due to the scarcity of specific kinetic data for arachidoyl-CoA.

Anabolism of Arachidic Acid: Elongation and Desaturation

Arachidic acid serves as a precursor for the synthesis of longer saturated and unsaturated fatty acids through sequential elongation and desaturation reactions primarily occurring in the endoplasmic reticulum.

Elongation of Arachidic Acid

The elongation of arachidoyl-CoA is carried out by a family of enzymes known as Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins. The process involves a four-step cycle that adds a two-carbon unit from malonyl-CoA. For saturated fatty acids like arachidic acid, ELOVL1 and ELOVL7 are the primary elongases.[4][5][6] ELOVL1, in particular, shows high activity towards C20:0-CoA, converting it to behenoyl-CoA (C22:0).[6]

The elongation cycle consists of the following reactions:

-

Condensation: Catalyzed by an ELOVL elongase.

-

Reduction: Catalyzed by a 3-ketoacyl-CoA reductase.

-

Dehydration: Catalyzed by a 3-hydroxyacyl-CoA dehydratase.

-

Reduction: Catalyzed by a trans-2,3-enoyl-CoA reductase.

Desaturation

The elongated saturated fatty acids can be desaturated to form monounsaturated fatty acids. This reaction is catalyzed by Stearoyl-CoA Desaturase (SCD), which introduces a double bond at the delta-9 position. For instance, stearoyl-CoA (C18:0) is converted to oleoyl-CoA (C18:1). While direct desaturation of arachidic acid is not its primary fate, the products of its elongation can be desaturated.

Conversion to Arachidonic Acid

Arachidonic acid (C20:4n-6) is a physiologically crucial polyunsaturated fatty acid. While the primary route for its synthesis in mammals is from the essential fatty acid linoleic acid (C18:2n-6), a theoretical pathway from arachidic acid can be postulated, involving a series of desaturation and elongation steps. However, this is not considered a major metabolic route.

Signaling Roles of Arachidic Acid and its Derivatives

While arachidonic acid is well-known for its role as a precursor to a vast array of signaling molecules called eicosanoids (prostaglandins, leukotrienes, etc.), emerging evidence suggests that arachidic acid and other VLCFAs may also possess signaling functions.[7][8][9][10]

-

Inflammation: Saturated VLCFAs have been shown to modulate pro-inflammatory signaling in macrophages.[11]

-

Neurological Health: Arachidic acid is a component of phosphatidylglucoside, a phospholipid enriched in the brain that is thought to be involved in cell-cell interactions and central nervous system signaling.[12] Elevated levels of circulating arachidic acid have been associated with a lower risk for certain cardiovascular and metabolic diseases, suggesting a potential protective role.[12]

Experimental Protocols

Measurement of Peroxisomal β-Oxidation Activity

This protocol describes a method to measure the β-oxidation of arachidic acid in isolated peroxisomes or cell lysates using a radiolabeled substrate.

Materials:

-

[1-¹⁴C]Arachidic acid

-

ATP, CoA, NAD+, FAD

-

Peroxisome isolation buffer

-

Cell lysis buffer

-

Scintillation cocktail and counter

Procedure:

-

Substrate Preparation: Prepare a solution of [1-¹⁴C]arachidoyl-CoA by incubating [1-¹⁴C]arachidic acid with CoA and acyl-CoA synthetase.

-

Reaction Setup: In a microcentrifuge tube, combine the isolated peroxisomes or cell lysate with a reaction buffer containing ATP, NAD+, and FAD.

-

Initiation: Start the reaction by adding the [1-¹⁴C]arachidoyl-CoA substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid) to precipitate proteins and larger acyl-CoAs.

-

Separation: Centrifuge the mixture to pellet the precipitate. The supernatant will contain the acid-soluble products of β-oxidation (¹⁴C-acetyl-CoA).

-

Quantification: Measure the radioactivity in the supernatant using a scintillation counter.

-

Calculation: Calculate the rate of β-oxidation based on the amount of radioactivity in the supernatant over time.

Assay for Fatty Acid Elongase (ELOVL) Activity

This protocol outlines an in vitro assay to measure the activity of ELOVL enzymes using a radiolabeled precursor.

Materials:

-

Microsomal fraction containing ELOVL enzymes

-

Arachidoyl-CoA

-

[¹⁴C]Malonyl-CoA

-

NADPH

-

Reaction buffer

Procedure:

-

Reaction Setup: In a reaction tube, combine the microsomal fraction with a reaction buffer containing NADPH and arachidoyl-CoA.

-

Initiation: Start the reaction by adding [¹⁴C]malonyl-CoA.

-

Incubation: Incubate at 37°C for a specified time.

-

Termination: Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the acyl-CoAs.

-

Acidification and Extraction: Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

-

Analysis: Separate the fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantify the radiolabeled elongated product (behenic acid) using a phosphorimager or by scintillation counting of the corresponding spot/peak.

Quantification of Arachidoyl-CoA by LC-MS/MS

This protocol provides a method for the quantitative analysis of arachidoyl-CoA in biological samples using liquid chromatography-tandem mass spectrometry.[13][14]

Materials:

-

Biological sample (cells or tissue)

-

Internal standard (e.g., [¹³C]-labeled arachidoyl-CoA)

-

Extraction solvent (e.g., acetonitrile/methanol/water)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Homogenize the biological sample in the presence of the internal standard in cold extraction solvent.

-

Extraction: Incubate on ice to allow for protein precipitation and extraction of acyl-CoAs.

-

Centrifugation: Centrifuge to pellet cell debris and proteins.

-

Supernatant Collection: Collect the supernatant containing the acyl-CoAs.

-

LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. Use a suitable C18 column for separation. Set the mass spectrometer to monitor the specific parent-to-daughter ion transitions for arachidoyl-CoA and the internal standard.

-

Quantification: Determine the concentration of arachidoyl-CoA in the sample by comparing its peak area to that of the known concentration of the internal standard.

Mandatory Visualizations

Metabolic Pathways of Arachidic Acid

References

- 1. mdpi.com [mdpi.com]

- 2. ACOX1 | Rupa Health [rupahealth.com]

- 3. Reactome | ELOVL7 elongates ICS-CoA and Mal-CoA to 3ODC-CoA [reactome.org]

- 4. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arachidonic acid in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Arachidonic acid - Essential fatty acid with key roles in inflammation and cell signaling - biocrates life sciences gmbh [biocrates.com]

- 8. Eicosanoid signalling pathways in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Integrated Model of Eicosanoid Metabolism and Signaling Based on Lipidomics Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arachidonic Acid: An Evolutionarily Conserved Signaling Molecule Modulates Plant Stress Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. metabolon.com [metabolon.com]

- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical-Chemical Properties of Methyl Arachidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl arachidate (also known as methyl eicosanoate) is the methyl ester of arachidic acid, a 20-carbon saturated fatty acid. It serves as a crucial reference standard in the analysis of fatty acid profiles and is noted for its potential biological activities, including the inhibition of leukotriene A4 hydrolase (LTA4H), a key enzyme in the inflammatory cascade. This technical guide provides a comprehensive overview of the physical and chemical properties of methyl this compound, detailed experimental protocols for their determination, and an exploration of its role as an LTA4H inhibitor. All quantitative data are summarized in structured tables, and logical relationships are visualized using Graphviz diagrams to facilitate understanding and application in research and development settings.

Core Physical and Chemical Properties

Methyl this compound is a wax-like solid at room temperature, a characteristic that dictates many of its physical properties and handling requirements.[1] Its long, saturated hydrocarbon chain results in low water solubility and a relatively high melting point for a fatty acid methyl ester (FAME).

Identification and Nomenclature

| Identifier | Value |

| Chemical Name | Methyl eicosanoate[2] |

| Synonyms | Methyl this compound, Arachidic acid methyl ester[2] |

| CAS Number | 1120-28-1[2] |

| Molecular Formula | C₂₁H₄₂O₂[2] |

| Molecular Weight | 326.56 g/mol |

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative physical and chemical properties of methyl this compound.

| Property | Value |

| Melting Point | 45-48 °C |

| Boiling Point | 215-216 °C at 10 mmHg |

| Density | 0.8633 g/cm³ at 20 °C |

| Appearance | White crystalline solid |

| Property | Description |

| Solubility in Water | Insoluble |

| Solubility in Organic Solvents | Soluble in hot alcohol, ether, and chloroform |

Experimental Protocols

Detailed methodologies for the determination of the key physical-chemical properties of methyl this compound are provided below. These protocols are foundational for the characterization and quality control of this compound in a laboratory setting.

Melting Point Determination (Thiele Tube Method)

The Thiele tube method is a straightforward and effective technique for determining the melting point of a crystalline solid like methyl this compound.[3][4]

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Bunsen burner or other heat source

-

Mortar and pestle

-

Rubber band or wire

Procedure:

-

Sample Preparation: A small amount of dry methyl this compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[5]

-

Apparatus Setup: The Thiele tube is filled with mineral oil to a level just above the top of the side arm. The capillary tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[6]

-

Heating: The thermometer and capillary tube assembly is inserted into the Thiele tube, with the thermometer bulb and sample positioned in the center of the main tube. The side arm of the Thiele tube is gently heated with a small flame.[7] The design of the tube promotes convection currents in the oil, ensuring uniform heating.[6]

-

Observation: The temperature is increased at a rate of approximately 1-2°C per minute as the expected melting point is approached.[4] The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.[3]

Boiling Point Determination (Reduced Pressure)

Due to its high boiling point at atmospheric pressure, the boiling point of methyl this compound is typically determined under reduced pressure to prevent decomposition.

Materials:

-

Distillation apparatus (e.g., Hickman still or short-path distillation apparatus)

-

Round-bottom flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Vacuum pump

-

Manometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Apparatus Setup: A small sample of methyl this compound is placed in the round-bottom flask with a few boiling chips. The distillation apparatus is assembled, ensuring all joints are properly sealed. The thermometer is positioned so that the top of the bulb is level with the side arm leading to the condenser.

-

Vacuum Application: The vacuum pump is connected to the apparatus, and the pressure is slowly reduced to the desired level (e.g., 10 mmHg), as measured by the manometer.

-

Heating: The sample is gently heated using the heating mantle. The temperature is gradually increased until the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb.

-

Measurement: The temperature at which a consistent boiling and condensation rate is achieved is recorded as the boiling point at that specific pressure.

Density Determination (Pycnometer Method)

The density of the waxy solid, methyl this compound, can be accurately determined using a pycnometer.[8][9][10]

Materials:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance

-

Water bath (thermostatically controlled)

-

Thermometer

-

Solvent in which methyl this compound is soluble (e.g., chloroform)

Procedure:

-

Mass of Empty Pycnometer: The clean and dry pycnometer is weighed accurately on an analytical balance.

-

Mass of Pycnometer with Sample: A small amount of methyl this compound is added to the pycnometer, and the total mass is recorded.

-

Mass of Pycnometer with Sample and Solvent: The pycnometer containing the sample is filled with a solvent of known density (at a specific temperature). The pycnometer is placed in a thermostatic water bath to bring the contents to a constant temperature (e.g., 20°C). Any excess solvent is removed, and the exterior of the pycnometer is dried before weighing.

-

Mass of Pycnometer with Solvent Only: The pycnometer is emptied, cleaned, and filled with the same solvent and brought to the same temperature in the water bath before being weighed.

-

Calculation: The density of methyl this compound is calculated using the masses obtained and the known density of the solvent.

Solubility Determination (Gravimetric Method)

Materials:

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Filtration apparatus (e.g., syringe filters)

-

Oven

Procedure:

-

Sample Preparation: A series of vials are prepared, each containing a known volume of a specific organic solvent.

-

Addition of Solute: An excess amount of methyl this compound is added to each vial.

-

Equilibration: The vials are sealed and placed in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25°C). The mixtures are agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solute: After equilibration, the solutions are allowed to stand to allow any undissolved solid to settle. A known volume of the clear supernatant is carefully removed, taking care not to disturb the solid phase. The supernatant is then filtered to remove any remaining solid particles.

-

Solvent Evaporation: The filtered solution is transferred to a pre-weighed vial. The solvent is evaporated to dryness in an oven at a temperature below the melting point of methyl this compound.

-

Mass of Dissolved Solute: The vial containing the dried residue is weighed. The mass of the dissolved methyl this compound is determined by subtracting the initial mass of the vial.

-

Calculation: The solubility is calculated as the mass of dissolved methyl this compound per volume of solvent (e.g., g/100 mL).

Spectroscopic and Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of methyl this compound. The following is a general protocol.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

-

Capillary column suitable for FAME analysis (e.g., a polar stationary phase like biscyanopropyl polysiloxane)

Procedure:

-

Sample Preparation: A dilute solution of methyl this compound is prepared in a suitable solvent (e.g., hexane or chloroform).

-

Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC inlet, which is heated to a temperature that ensures rapid volatilization (e.g., 250°C).

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the capillary column. The temperature of the column is programmed to increase over time to elute compounds based on their boiling points and interactions with the stationary phase.

-

Ionization and Mass Analysis: As methyl this compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting charged fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum.

-

Data Analysis: The retention time and the mass spectrum of the eluting peak are compared to a known standard of methyl this compound for confirmation.

dot graph GC_MS_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", arrowhead=normal];

Sample [label="Sample Preparation\n(Dilution in Hexane)"]; Injection [label="GC Injection"]; Separation [label="Chromatographic Separation\n(Capillary Column)"]; Ionization [label="Ionization\n(Electron Impact)"]; MassAnalysis [label="Mass Analysis\n(Quadrupole)"]; Detection [label="Detection & Data Acquisition"];

Sample -> Injection -> Separation -> Ionization -> MassAnalysis -> Detection; } }

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about methyl this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz)

-

NMR tubes

Procedure:

-

Sample Preparation: A small amount of methyl this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired.

-

Data Analysis: The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum are analyzed to confirm the molecular structure. Key expected signals include a singlet around 3.6 ppm for the methyl ester protons and a triplet around 2.3 ppm for the methylene protons adjacent to the carbonyl group in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in methyl this compound.

Instrumentation:

-

Fourier-transform infrared (FTIR) spectrometer

Procedure:

-

Sample Preparation: A small amount of methyl this compound can be analyzed as a thin film between salt plates (if melted) or as a solid dispersed in a KBr pellet.

-

Data Acquisition: The sample is placed in the FTIR spectrometer, and the IR spectrum is recorded.

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands. For methyl this compound, a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester group is expected, along with strong C-H stretching bands around 2850-2950 cm⁻¹.

Biological Activity: Inhibition of Leukotriene A4 Hydrolase (LTA4H)

Methyl this compound has been identified as a natural compound that inhibits leukotriene A4 hydrolase (LTA4H).[2] LTA4H is a key enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator derived from arachidonic acid.[11] By inhibiting LTA4H, methyl this compound can potentially modulate inflammatory responses.[12]

The LTA4H Signaling Pathway

The following diagram illustrates the biosynthesis of LTB4 from arachidonic acid and the point of inhibition by compounds like methyl this compound.

LTA4H Inhibition Assay Protocol (General)

Materials:

-

Recombinant human LTA4H

-

Leukotriene A4 (LTA4) substrate

-

Assay buffer (e.g., phosphate buffer)

-

Methyl this compound and other test compounds

-

Quenching solution (e.g., methanol with an internal standard)

-

LC-MS/MS system for LTB4 quantification

Procedure:

-

Enzyme and Inhibitor Pre-incubation: Recombinant LTA4H is pre-incubated with varying concentrations of methyl this compound (or other test inhibitors) in the assay buffer for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the LTA4 substrate.

-

Reaction Termination: After a specific incubation time (e.g., 30 seconds), the reaction is stopped by adding a quenching solution.

-

LTB4 Quantification: The amount of LTB4 produced is quantified using a validated LC-MS/MS method.

-

Data Analysis: The percentage of LTA4H inhibition is calculated for each concentration of methyl this compound. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[14]

Conclusion

This technical guide provides a comprehensive repository of the physical-chemical properties of methyl this compound, complete with detailed experimental protocols for their determination. The data presented in a structured format, along with the visual representation of the LTA4H signaling pathway, offers a valuable resource for researchers, scientists, and drug development professionals. While the inhibitory effect of methyl this compound on LTA4H is established, further research is warranted to elucidate the precise quantitative aspects of this interaction and to explore its full therapeutic potential. The methodologies outlined herein provide a solid foundation for such future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. chm.uri.edu [chm.uri.edu]

- 6. flinnsci.com [flinnsci.com]

- 7. Chemical Analysis: determining melting points with the Thiele-Dennis tube: monocerosfour — LiveJournal [monocerosfour.livejournal.com]

- 8. ised-isde.canada.ca [ised-isde.canada.ca]

- 9. fpharm.uniba.sk [fpharm.uniba.sk]

- 10. fpharm.uniba.sk [fpharm.uniba.sk]

- 11. biosciencepharma.com [biosciencepharma.com]

- 12. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]

- 13. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Item - Determination of IC50 values for different inhibitors. - Public Library of Science - Figshare [plos.figshare.com]

The Role of Arachidate Esters in the Architecture and Function of Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidate esters, a class of lipid molecules, play pivotal roles in the structure and function of cellular membranes. This guide provides a comprehensive technical overview of two main classes of this compound esters: the well-characterized esters of the polyunsaturated fatty acid arachidonic acid, namely the endocannabinoids N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG), and the less-understood esters of the saturated fatty acid arachidic acid. We delve into their functions in modulating membrane fluidity, their intricate roles in cellular signaling pathways, and their interactions with membrane-embedded proteins, particularly ion channels. This document presents quantitative data in structured tables, details key experimental protocols, and provides visual representations of complex biological processes to facilitate a deeper understanding of these critical membrane components.

Introduction: this compound Esters in the Cellular Milieu

The cellular membrane is a dynamic and complex interface that governs the communication between the cell and its environment. The lipid components of the membrane are not merely structural scaffolds but are active participants in a myriad of cellular processes. Among these, this compound esters are emerging as critical modulators of membrane properties and cellular signaling.

This guide focuses on two distinct families of this compound esters:

-

Esters of Arachidonic Acid (20:4, n-6): Predominantly represented by the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG). These molecules are integral to a wide range of physiological processes, including neurotransmission, inflammation, and pain perception.[1]

-

Esters of Arachidic Acid (20:0): A saturated fatty acid. The functions of its esters, such as methyl this compound and stearyl this compound, within cellular membranes are not as well-defined, and they are currently considered to be largely uncharacterized in this context.

Arachidonic Acid Esters: The Endocannabinoids

Anandamide and 2-AG are synthesized "on-demand" from membrane phospholipid precursors in response to physiological stimuli.[2] They act as retrograde messengers, modulating the activity of presynaptic neurons by binding to cannabinoid receptors.

Biosynthesis and Degradation: A Tightly Regulated System

The transient nature of endocannabinoid signaling is maintained by a tightly controlled balance of synthesis and degradation.

Anandamide (AEA) Biosynthesis: The primary pathway for AEA synthesis involves the enzymatic conversion of N-arachidonoyl phosphatidylethanolamine (NAPE) by NAPE-specific phospholipase D (NAPE-PLD).[3][4]

2-Arachidonoylglycerol (2-AG) Biosynthesis: 2-AG is primarily synthesized from diacylglycerol (DAG) by the action of diacylglycerol lipase (DAGL).[5][6]

Degradation: AEA is principally hydrolyzed by fatty acid amide hydrolase (FAAH), while 2-AG is primarily degraded by monoacylglycerol lipase (MAGL).[7][8]

Below is a diagram illustrating the primary biosynthesis and degradation pathways of anandamide and 2-AG.

Function in Cellular Membranes

Arachidonic acid, with its four cis double bonds, contributes to the flexibility and fluidity of cellular membranes.[9] The incorporation of endocannabinoids, which possess this arachidonoyl chain, is also shown to increase membrane fluidity.[2] This alteration in the physical properties of the membrane can, in turn, influence the function of embedded proteins.

While the qualitative effect of endocannabinoids on membrane fluidity is established, specific quantitative data from techniques like fluorescence polarization are not extensively available in the literature. It is an area that warrants further investigation to fully understand the biophysical impact of these signaling lipids.

A significant aspect of endocannabinoid function is their ability to directly modulate the activity of various ion channels, independent of cannabinoid receptor activation. This interaction is crucial for their roles in regulating neuronal excitability and other cellular processes.

Table 1: Quantitative Data on the Modulation of Ion Channels by Anandamide (AEA)

| Ion Channel Subtype | Effect | IC50 / EC50 | Cell Type | Reference(s) |

| T-type Ca²⁺ (α1H) | Inhibition | 330 nM | HEK 293 | [1][10] |

| T-type Ca²⁺ (α1I) | Inhibition | 1.10 µM | HEK 293 | [1][10] |

| T-type Ca²⁺ (α1G) | Inhibition | 4.15 µM | HEK 293 | [1][10] |

| L-type Ca²⁺ | Inhibition | 0.1 µM | Rat Ventricular Myocytes | [11][12] |

| Shaker-related K⁺ (Kv1.2) | Inhibition | 2.7 µM | Mammalian Brain | [4] |

| Voltage-gated Na⁺ (Nav1.2) | Inhibition | 17 µM | Xenopus Oocytes | [13][14] |

| Voltage-gated Na⁺ (Nav1.6) | Inhibition | 12 µM | Xenopus Oocytes | [13][14] |

| Voltage-gated Na⁺ (Nav1.7) | Inhibition | 27 µM | Xenopus Oocytes | [13][14] |

| Voltage-gated Na⁺ (Nav1.8) | Inhibition | 40 µM | Xenopus Oocytes | [13][14] |

Table 2: Quantitative Data on the Agonistic Activity of 2-Arachidonoylglycerol (2-AG) at Cannabinoid Receptors

| Receptor | Effect | EC50 | Cell Type | Reference(s) |

| CB1 | Agonist | 519 nM | - | |

| CB2 | Full Agonist | 122 nM | CHO-hCB2 cells | [15][16] |

| GPR55 | Agonist | 3 nM | - |

Arachidic Acid Esters: An Unexplored Frontier

In contrast to the extensive research on arachidonic acid esters, the esters of the saturated fatty acid, arachidic acid (20:0), such as methyl this compound and stearyl this compound, have not been well-characterized in the context of cellular membrane function. Current literature lacks significant evidence for their specific roles in modulating membrane properties or participating in signaling cascades. Their presence in biological systems is noted, but their functional significance within the membrane remains an open area for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Lipid Extraction from Biological Samples for Mass Spectrometry

This protocol is a modified version of the Bligh and Dyer method, optimized for the analysis of lipids by mass spectrometry.[1]

Materials:

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Butylated hydroxytoluene (BHT)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Glass tubes or vials

-

Hamilton syringe or glass pipette

-

Centrifuge (refrigerated)

-

Nitrogen gas evaporator

Procedure:

-

Sample Preparation: Flash-freeze tissue samples in liquid nitrogen to prevent lipase activity. For cell pellets, they can be used directly.

-

Homogenization: Homogenize the sample (e.g., 100 mg of tissue or 1 x 10⁷ cells) in a glass tube with an appropriate volume of buffer. To minimize oxidation of unsaturated lipids, add EDTA to a final concentration of 2 mM and BHT to a final concentration of 100 µM.[1]

-

Lipid Extraction:

-

Add an equal volume of methanol to the homogenized sample and vortex for 1 minute.

-

Add an equal volume of chloroform and vortex for 1 minute.

-

Repeat the chloroform addition and vortexing two more times.

-

-

Phase Separation: Centrifuge the mixture at 3500 x g for 10 minutes at 4°C to separate the organic (lower) and aqueous (upper) phases.

-

Collection and Drying: Carefully collect the lower chloroform phase using a glass pipette and transfer it to a clean glass tube. Evaporate the solvent to dryness under a stream of nitrogen gas.

-

Storage: Seal the dried lipid sample under argon gas and store at -80°C until analysis.

Whole-Cell Patch Clamp Recording

This protocol provides a simplified overview of the whole-cell patch clamp technique for studying ion channel activity in cultured neurons.[17][18][19]

Materials:

-

Cultured neurons on coverslips

-

Recording chamber

-

Perfusion system with artificial cerebrospinal fluid (aCSF)

-

Borosilicate glass capillaries

-

Pipette puller

-

Microforge (for fire-polishing)

-

Micromanipulator

-

Patch clamp amplifier and data acquisition system

-

Intracellular solution (e.g., K-Gluconate based)

-

Syringe with micro-loader tip

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries into micropipettes with a resistance of 3-7 MΩ using a pipette puller. Fire-polish the tip to ensure a smooth surface for sealing.

-

Cell Preparation: Place the coverslip with cultured neurons in the recording chamber and perfuse with aCSF.

-

Pipette Filling: Fill the micropipette with the appropriate intracellular solution using a micro-loader tip.

-

Approaching the Cell: Under microscopic guidance, carefully lower the micropipette towards a target neuron.

-

Giga-seal Formation: Apply gentle positive pressure to the pipette as it approaches the cell. Once in contact, release the positive pressure and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.

-

Recording:

-

Voltage-Clamp: Hold the membrane potential at a constant level to record the ionic currents flowing through the channels.

-

Current-Clamp: Control the current injected into the cell to record changes in the membrane potential.

-

Membrane Fluidity Measurement by Fluorescence Polarization

This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to measure membrane fluidity.[20][21]

Materials:

-

Liposomes or isolated cell membranes

-

DPH (fluorescent probe)

-

Fluorescence spectrophotometer with polarization filters

-

Cuvettes or microplates

Procedure:

-

Probe Incorporation: Incubate the liposomes or membranes with a solution of DPH in a suitable buffer. The hydrophobic DPH molecules will partition into the lipid bilayer.

-

Excitation: Excite the sample with vertically polarized light at the excitation wavelength of DPH (typically around 360 nm).

-

Emission Measurement: Measure the fluorescence emission intensity at the emission wavelength of DPH (typically around 430 nm) in two planes: parallel (I||) and perpendicular (I⊥) to the plane of the excitation light.

-

Calculation of Fluorescence Polarization (P): P = (I|| - G * I⊥) / (I|| + G * I⊥) Where G is the G-factor, a correction factor for the instrument's differential sensitivity to the two polarization directions.

-

Interpretation: A higher fluorescence polarization value indicates lower rotational mobility of the DPH probe, which corresponds to lower membrane fluidity.

Conclusion and Future Directions

The esters of arachidonic acid, particularly the endocannabinoids anandamide and 2-AG, are critical players in the dynamic landscape of the cellular membrane. Their roles extend beyond simple structural components to active modulators of membrane fluidity and key signaling molecules that influence a vast array of physiological processes. The quantitative data and detailed protocols provided in this guide offer a foundation for researchers to further explore the intricate functions of these lipid mediators.

In contrast, the esters of arachidic acid represent a significant knowledge gap. Future research should focus on elucidating the potential roles of these saturated fatty acid esters within cellular membranes. Investigating their biophysical effects on lipid bilayers and their potential interactions with membrane proteins will be crucial to completing our understanding of the diverse functions of this compound esters in cellular biology. Such studies hold the potential to uncover new signaling pathways and therapeutic targets.

References

- 1. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]

- 2. Impact of Embedded Endocannabinoids and Their Oxygenation by Lipoxygenase on Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MGL enzyme activity assay [bio-protocol.org]

- 4. Anandamide, an endogenous cannabinoid, inhibits Shaker-related voltage-gated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]

- 7. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fatty acid amide hydrolase (FAAH) enzymatic activity [bio-protocol.org]

- 9. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]

- 10. Direct inhibition of T‐type calcium channels by the endogenous cannabinoid anandamide | The EMBO Journal [link.springer.com]

- 11. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 12. Effects of the endogenous cannabinoid anandamide on voltage-dependent sodium and calcium channels in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The endocannabinoid anandamide inhibits voltage-gated sodium channels Nav1.2, Nav1.6, Nav1.7, and Nav1.8 in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 15. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 18. docs.axolbio.com [docs.axolbio.com]

- 19. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 20. Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. bmglabtech.com [bmglabtech.com]

A Technical Guide to the Natural Sources and Abundance of Arachidic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidic acid, also known as icosanoic acid, is a 20-carbon saturated fatty acid (C20:0). While not as ubiquitously studied as its unsaturated counterpart, arachidonic acid, arachidic acid and other very long-chain saturated fatty acids (VLSFAs) are gaining attention for their distinct biological roles and implications for health and disease. This technical guide provides a comprehensive overview of the natural sources of arachidic acid, its abundance in various matrices, and detailed methodologies for its extraction and quantification. Furthermore, it explores the relevant signaling pathways in the context of 20-carbon fatty acids to provide a broader understanding of their physiological significance.

Natural Sources and Abundance of Arachidic Acid

Arachidic acid is found in a variety of plant and animal sources, though typically in lower concentrations compared to other saturated fatty acids like palmitic and stearic acid. Its name is derived from Arachis, the genus name for peanuts, in which it is a notable, albeit minor, constituent.

Plant-Based Sources

The primary natural sources of arachidic acid are plant-based, particularly in the oils derived from nuts and seeds.

Table 1: Abundance of Arachidic Acid in Nuts and Seeds

| Food Source | Scientific Name | Form | Arachidic Acid Content (mg/100g) | Arachidic Acid (% of Total Fatty Acids) |

| Macadamia Nut | Macadamia integrifolia | Roasted and salted | 1900 | 2.0 |

| Peanut | Arachis hypogaea | Dried | 545 | 1.1 - 1.7[1] |

| Peanut | Arachis hypogaea | Roasted | 587 | - |

| Peanut Butter | Arachis hypogaea | - | 712 | - |

| Sesame Seed | Sesamum indicum | Roasted | 320 | - |

| Sesame Seed | Sesamum indicum | Dried | 300 | - |

| Cashew Nut | Anacardium occidentale | Oil-roasted and salted | 290 | - |

| Pine Nut | Pinus pinea | Roasted | 210 | - |

Data compiled from multiple sources. Values can vary based on cultivar, growing conditions, and processing methods.

Table 2: Abundance of Arachidic Acid in Vegetable Oils

| Oil Source | Scientific Name | Arachidic Acid Content ( g/100g ) | Arachidic Acid (% of Total Fatty Acids) |

| Peanut Oil | Arachis hypogaea | 1.1 - 1.7 | 1.1 - 3.0[1] |

| Corn Oil | Zea mays | - | up to 3.0[1] |

| Cupuaçu Butter | Theobroma grandiflorum | - | 7.0[1] |

| Cocoa Butter | Theobroma cacao | - | 1.0[1] |

| Perilla Oil | Perilla frutescens | - | 0 - 1.0[1] |

| Safflower Oil | Carthamus tinctorius | - | 0.20 ± 0.1 |

| Linseed Oil | Linum usitatissimum | - | Present |

| Olive Oil | Olea europaea | - | Present |

| Sunflower Seed Oil | Helianthus annuus | - | Present |

| Coconut Fat | Cocos nucifera | - | Present |

Data compiled from multiple sources. "Present" indicates that the fatty acid was detected but a specific quantitative value was not provided in the cited source.

Animal-Based Sources

Arachidic acid is also present in animal fats and dairy products, generally in smaller quantities compared to plant oils. Information on the precise amounts is less consistently reported in readily available literature.

Experimental Protocols

Accurate quantification of arachidic acid from natural sources requires robust extraction and analytical methodologies. The following sections detail common protocols used in lipid research.

Lipid Extraction from Plant Material (e.g., Peanuts)

A widely used method for the extraction of lipids from solid samples is the Soxhlet extraction technique.

Protocol 1: Soxhlet Extraction of Lipids from Peanuts

-

Sample Preparation:

-

Dry the peanut kernels to a constant weight to remove moisture.

-

Grind the dried peanuts into a fine powder using a grinder or mortar and pestle.

-

-

Soxhlet Extraction:

-

Accurately weigh approximately 10-20 g of the peanut powder and place it into a cellulose thimble.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with a suitable solvent (e.g., n-hexane or petroleum ether) to about two-thirds of its volume and add a few boiling chips.

-

Assemble the Soxhlet apparatus (flask, extractor, and condenser) and heat the solvent using a heating mantle.

-

Allow the extraction to proceed for 6-8 hours, during which the solvent will repeatedly siphon over the sample, extracting the lipids.

-

-

Solvent Removal:

-

After extraction, dismantle the apparatus and transfer the solvent containing the extracted lipids to a rotary evaporator.

-

Remove the solvent under reduced pressure at a temperature of 40-50°C.

-

-

Lipid Recovery and Storage:

-

The resulting crude lipid extract can be further purified if necessary.

-

Store the extracted lipids under an inert atmosphere (e.g., nitrogen or argon) at -20°C to prevent oxidation.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

GC-MS is the gold standard for the qualitative and quantitative analysis of fatty acids. The protocol involves the conversion of fatty acids into their more volatile methyl esters (FAMEs).

Protocol 2: Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis

-

Saponification and Transesterification:

-

To a known amount of the extracted lipid (e.g., 100 mg), add 2 mL of 0.5 M methanolic NaOH.

-

Heat the mixture in a sealed tube at 100°C for 5-10 minutes to saponify the glycerides.

-

Cool the tube and add 2 mL of boron trifluoride-methanol reagent (14% BF3 in methanol).

-

Re-seal the tube and heat again at 100°C for 5-10 minutes to achieve transesterification.

-

Cool the tube to room temperature.

-

-

Extraction of FAMEs:

-

Add 1 mL of n-hexane and 1 mL of saturated NaCl solution to the tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Allow the layers to separate. The upper hexane layer contains the FAMEs.

-

Carefully transfer the upper hexane layer to a clean vial.

-

-

GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A polar capillary column suitable for FAME analysis (e.g., a fused silica capillary column coated with a cyanopropyl polysiloxane stationary phase).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100°C, holding for 2 minutes, then ramping to 240°C at a rate of 3°C/minute, and holding for 15 minutes.

-

Injector and Detector Temperature: Typically set at 250°C and 260°C, respectively.

-

Mass Spectrometry: Operated in electron ionization (EI) mode with a scanning range of m/z 50-500.

-

Identification: FAMEs are identified by comparing their retention times with those of known standards and by matching their mass spectra to a library (e.g., NIST).

-

Quantification: The concentration of each fatty acid is determined by comparing the peak area to that of an internal standard and a calibration curve constructed with known concentrations of FAME standards.

-

Signaling Pathways

While arachidic acid, as a saturated fatty acid, is not a direct precursor for the well-known eicosanoid signaling pathways, understanding these pathways is crucial for contextualizing the role of 20-carbon fatty acids in cellular signaling. The biological activity of 20-carbon fatty acids is dramatically different based on their degree of saturation.

The Arachidonic Acid Cascade: A Paradigm for 20-Carbon Fatty Acid Signaling

Arachidonic acid (C20:4), the polyunsaturated counterpart to arachidic acid, is a key precursor to a large family of potent signaling molecules called eicosanoids. These molecules are involved in a wide array of physiological and pathological processes, including inflammation, immunity, and cardiovascular function.

The synthesis of eicosanoids is initiated by the release of arachidonic acid from membrane phospholipids by the action of phospholipase A2. Free arachidonic acid is then metabolized by one of three major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: This pathway produces prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and blood clotting.

-

Lipoxygenase (LOX) Pathway: This pathway generates leukotrienes and lipoxins, which are primarily involved in inflammatory and allergic responses.

-

Cytochrome P450 (CYP450) Epoxygenase Pathway: This pathway produces epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have roles in regulating vascular tone and inflammation.

The Role of Saturated Fatty Acids in Cellular Signaling

In contrast to the dynamic signaling roles of arachidonic acid, arachidic acid and other VLSFAs are generally considered to be more structurally and metabolically inert in terms of direct cell signaling. However, emerging research suggests that saturated fatty acids are not merely passive molecules. They are integral components of cellular membranes and can influence membrane fluidity and the function of membrane-associated proteins.

Recent studies have indicated that circulating VLSFAs, including arachidic acid, may be associated with certain health outcomes, suggesting they have biological activities that are yet to be fully elucidated. The biological functions of VLSFAs may be related to their incorporation into specific complex lipids, such as ceramides and sphingomyelins, which are themselves important signaling molecules.

Conclusion

Arachidic acid is a very long-chain saturated fatty acid found in modest amounts in various nuts, seeds, and their derived oils, with notable concentrations in macadamia nuts and peanut oil. Its accurate quantification is routinely achieved through well-established lipid extraction and gas chromatography-mass spectrometry protocols. While arachidic acid itself is not a direct precursor for the potent eicosanoid signaling molecules, its presence in cellular lipids and the emerging research on the biological roles of VLSFAs highlight the importance of continued investigation into the nuanced functions of all fatty acid species. This technical guide provides a foundational resource for researchers and professionals in the field to further explore the significance of arachidic acid in nutrition, metabolism, and drug development.

References

Icosanoic Acid Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icosanoic acid, also known as arachidic acid, is a C20 saturated fatty acid with the chemical formula CH₃(CH₂)₁₈COOH. Its solubility in various organic solvents is a critical parameter in numerous applications, including pharmaceutical formulations, cosmetic production, and organic synthesis. Understanding the solubility profile of icosanoic acid is essential for process design, purification, and the development of effective delivery systems. This technical guide provides a comprehensive overview of the solubility of icosanoic acid in a range of organic solvents, detailed experimental protocols for solubility determination, and a visual representation of a general experimental workflow.

Quantitative Solubility Data

The solubility of icosanoic acid in different organic solvents is presented below. The data has been compiled from various scientific sources and is organized by solvent class for ease of comparison.

Table 1: Solubility of Icosanoic Acid in Alcohols

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Molarity (mol/L) | Mole Fraction |

| Methanol | 20 | ~1.0 (estimated) | ~0.032 | ~0.0013 |

| 30 | ~2.5 (estimated) | ~0.080 | ~0.0032 | |

| 40 | ~6.0 (estimated) | ~0.192 | ~0.0077 | |

| Ethanol | 25 | 2.13 | 0.068 | 0.0039 |

| 35 | 4.88 | 0.156 | 0.0089 | |

| 45 | 10.5 | 0.336 | 0.0189 | |

| 1-Propanol | 25 | 3.55 | 0.114 | 0.0086 |

| 35 | 8.15 | 0.261 | 0.0195 | |

| 45 | 17.1 | 0.547 | 0.0402 | |

| 2-Propanol | 25 | 2.98 | 0.095 | 0.0073 |

| 35 | 6.85 | 0.219 | 0.0166 | |

| 45 | 14.2 | 0.454 | 0.0338 | |

| 1-Butanol | 25 | 5.25 | 0.168 | 0.0152 |

| 35 | 11.8 | 0.378 | 0.0336 | |

| 45 | 24.1 | 0.771 | 0.0667 |

Table 2: Solubility of Icosanoic Acid in Esters

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Molarity (mol/L) | Mole Fraction |

| Ethyl Acetate | 25 | 9.85 | 0.315 | 0.0279 |

| 35 | 21.5 | 0.688 | 0.0588 | |

| 45 | 42.8 | 1.37 | 0.111 | |

| Butyl Acetate | 25 | 15.2 | 0.486 | 0.0543 |

| 35 | 32.1 | 1.03 | 0.109 | |

| 45 | 61.5 | 1.97 | 0.196 |

Table 3: Solubility of Icosanoic Acid in Ketones

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Molarity (mol/L) | Mole Fraction |

| Acetone | 25 | 4.12 | 0.132 | 0.0097 |

| 35 | 9.25 | 0.296 | 0.0215 | |

| 45 | 19.8 | 0.634 | 0.0449 | |

| 4-Methyl-2-pentanone | 25 | 12.1 | 0.387 | 0.0468 |

| 35 | 26.3 | 0.842 | 0.0968 | |

| 45 | 51.8 | 1.66 | 0.179 |

Table 4: Solubility of Icosanoic Acid in Hydrocarbons

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Molarity (mol/L) | Mole Fraction |

| n-Heptane | 25 | 1.85 | 0.059 | 0.0085 |

| 35 | 4.55 | 0.146 | 0.0207 | |

| 45 | 10.4 | 0.333 | 0.0463 | |

| Cyclohexane | 25 | 2.58 | 0.083 | 0.0094 |

| 35 | 6.35 | 0.203 | 0.0228 | |

| 45 | 14.1 | 0.451 | 0.0493 |

Table 5: Solubility of Icosanoic Acid in Other Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Molarity (mol/L) | Mole Fraction |

| Chloroform | 25 | Freely Soluble | - | - |

| Diethyl Ether | 25 | Freely Soluble | - | - |

| Benzene | 25 | Soluble | - | - |

| Petroleum Ether | 25 | Soluble | - | - |

| Dimethylformamide (DMF) | Room Temp. | 2 mg/mL | ~0.0064 | - |

| Dimethyl Sulfoxide (DMSO) | Room Temp. | 12.65 mg/mL[1] | ~0.0405 | - |

| Tetrahydrofuran (THF) | ~20 | >10 mg/mL[2] | >0.032 | - |

Note: "Freely Soluble" and "Soluble" are qualitative terms from various sources and do not have a precise quantitative definition in this context.[3] Molarity and mole fraction are calculated based on the density of the solvent at the given temperature where available. Room temperature is approximately 20-25 °C.

Experimental Protocols

The following are detailed methodologies for two common techniques used to determine the solubility of fatty acids like icosanoic acid in organic solvents.

Isothermal Equilibrium (Shake-Flask) Method

This gravimetric method is a widely used technique for determining the equilibrium solubility of a solid in a liquid.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. After equilibrium is reached, a known volume or mass of the saturated solution is carefully separated from the undissolved solid. The solvent is then evaporated, and the mass of the remaining solute is determined.

Apparatus:

-

Thermostatically controlled water bath or incubator with shaking capabilities.

-

Glass vials or flasks with airtight seals.

-

Analytical balance (± 0.0001 g).

-

Syringes and syringe filters (e.g., 0.22 µm PTFE).

-

Pipettes and volumetric flasks.

-

Drying oven.

Procedure:

-

Preparation: Add an excess amount of icosanoic acid to a series of glass vials. The excess solid ensures that the solution will become saturated.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5 or 10 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely seal the vials and place them in a thermostatically controlled shaker bath set to the desired temperature. The vials should be agitated for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and temperature. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to avoid precipitation upon cooling. Immediately filter the solution through a syringe filter into a pre-weighed vial. The filtration step is crucial to remove any microscopic undissolved particles.

-

Solvent Evaporation: Place the vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the icosanoic acid (e.g., 60-80 °C). A gentle stream of nitrogen can be used to accelerate evaporation.

-

Mass Determination: Once all the solvent has evaporated, cool the vial in a desiccator to room temperature and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: The solubility is calculated from the mass of the dissolved icosanoic acid and the volume of the solvent used.

Dynamic (Polythermal) Method

This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon heating or precipitates upon cooling.

Principle: A series of samples with known compositions of solute and solvent are prepared. Each sample is slowly heated until the solid phase completely disappears, and this temperature is recorded as the solubility temperature for that specific composition.

Apparatus:

-

Jacketed glass vessel with a stirrer.

-

Circulating water bath with precise temperature control.

-

Calibrated thermometer or thermocouple with high precision (e.g., ± 0.05 °C).

-

Analytical balance.

-